molecular formula C14H10N2OS2 B2833314 5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 477887-99-3

5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No. B2833314
CAS RN: 477887-99-3
M. Wt: 286.37
InChI Key: NABFUHYMFWBMGY-UHFFFAOYSA-N
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Description

“5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol” is a complex organic compound. It has a molecular formula of C16H15N3S2 and an average mass of 313.440 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in alcoholic basic medium .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms and bonds. The ChemSpider ID for this compound is 1231215 .

Scientific Research Applications

Corrosion Inhibition

One notable application of 1,3,4-oxadiazole derivatives is in the field of corrosion inhibition. A study conducted by Ammal, Prajila, and Joseph (2018) focused on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. The research demonstrated that these compounds effectively inhibit corrosion through the formation of a protective layer on the metal surface, suggesting their potential utility in industrial applications to protect against acid corrosion (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Anticancer Activities

Another significant area of application is in the development of novel therapeutic agents. Derivatives of 1,3,4-oxadiazole have shown promising antimicrobial and anticancer activities. For instance, compounds synthesized by Gul et al. (2017) exhibited notable activity against selected microbial species, highlighting their potential in the development of new antimicrobial agents. Additionally, these compounds showed lower cytotoxicity, indicating their suitability for further biological screening and application trials (Gul et al., 2017).

Antioxidant and Anti-inflammatory Actions

Research by Faheem (2018) explored the computational and pharmacological potential of novel 1,3,4-oxadiazole and pyrazole derivatives, including toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibited binding and inhibitory effects in assays, showcasing their potential in medical applications for managing various health conditions (Faheem, 2018).

Material Science and Green Chemistry

The synthesis of 1,3,4-oxadiazole derivatives aligns with the principles of green chemistry, as demonstrated by Yarmohammadi et al. (2020), who proposed a novel process for synthesizing these compounds via ultrasound-assisted reaction. This method highlights an environmentally friendly approach to chemical synthesis, supporting sustainable practices in material science (Yarmohammadi et al., 2020).

properties

IUPAC Name

5-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS2/c18-14-16-15-13(17-14)11-7-9-6-5-8-3-1-2-4-10(8)12(9)19-11/h1-4,7H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABFUHYMFWBMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NNC(=S)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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